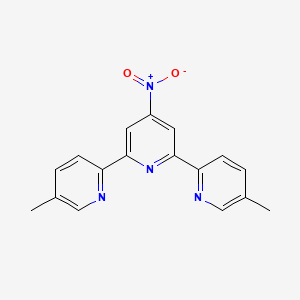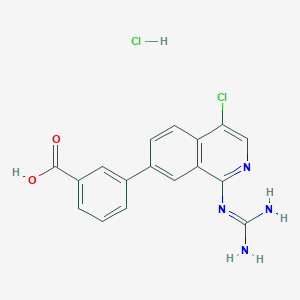
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is a complex organic compound that belongs to the family of pyridine derivatives. This compound is characterized by its unique structure, which includes two 5-methylpyridin-2-yl groups attached to a central 2,6-pyridine ring, with a nitro group at the 4-position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine typically involves multi-step organic reactions. One common method starts with the preparation of 2,6-dibromopyridine, which is then subjected to a Suzuki coupling reaction with 5-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyridine rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Coupling Reactions: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Major Products Formed
Reduction: 2,6-bis(5-methylpyridin-2-yl)-4-aminopyridine.
Substitution: Halogenated or nitrated derivatives of the original compound.
Coupling: Complex organic molecules with extended conjugation or functional groups.
科学研究应用
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.
作用机制
The mechanism of action of 2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine depends on its application:
Coordination Chemistry: Acts as a ligand, coordinating with metal ions to form stable complexes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Material Science: Contributes to the electronic properties of materials by participating in conjugated systems.
相似化合物的比较
Similar Compounds
2,6-bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2,6-bis(hydroxymethyl)pyridine: A chemical intermediate with applications in organic synthesis.
2,6-bis[1-(phenylimino)ethyl]pyridine: Used in the synthesis of coordination compounds with iron and copper.
Uniqueness
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine is unique due to its specific structural features, such as the presence of two 5-methylpyridin-2-yl groups and a nitro group. These features impart distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
属性
分子式 |
C17H14N4O2 |
|---|---|
分子量 |
306.32 g/mol |
IUPAC 名称 |
2,6-bis(5-methylpyridin-2-yl)-4-nitropyridine |
InChI |
InChI=1S/C17H14N4O2/c1-11-3-5-14(18-9-11)16-7-13(21(22)23)8-17(20-16)15-6-4-12(2)10-19-15/h3-10H,1-2H3 |
InChI 键 |
IAPFAOGQYDCMKP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=NC=C(C=C3)C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)

![7-(2-hydroxyethyl)-3-methyl-8-[(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B13750680.png)
![4,4-[(3,20-Dioxopregn-4-ene-14,17-diyl)dioxy]butyric acid](/img/structure/B13750689.png)


![2,2'-[[2-[[2-[(2-Hydroxyethyl)amino]ethyl]amino]ethyl]imino]bisethanol](/img/structure/B13750711.png)
![4-[(2-chlorophenyl)-[4-(ethylamino)-3-methylphenyl]-methoxymethyl]-N-ethyl-2-methylaniline](/img/structure/B13750714.png)
![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)


